Dimethyl 1H-pyrrole-2,3-dicarboxylate

Catalog No.
S1911810
CAS No.
2818-08-8
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 1H-pyrrole-2,3-dicarboxylate

CAS Number

2818-08-8

Product Name

Dimethyl 1H-pyrrole-2,3-dicarboxylate

IUPAC Name

dimethyl 1H-pyrrole-2,3-dicarboxylate

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3

InChI Key

AKJAEUGFSVPHBU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(NC=C1)C(=O)OC

Canonical SMILES

COC(=O)C1=C(NC=C1)C(=O)OC
  • Synthetic Precursor: The presence of two carboxylic acid ester groups (dimethyl) suggests potential use as a synthetic precursor for various heterocyclic compounds. By undergoing hydrolysis or other chemical transformations, these ester groups could be converted into different functionalities, allowing for the construction of more complex molecules. [Further research is required to identify specific examples of this application]
  • Building Block in Medicinal Chemistry: The pyrrole ring structure is a common scaffold found in many biologically active molecules. Dimethyl 1H-pyrrole-2,3-dicarboxylate could serve as a building block for the synthesis of novel drug candidates. By incorporating various substituents or modifying the carboxylic acid functionalities, researchers could explore potential interactions with biological targets. [PubChem provides a list of pyrrole-containing bioactive molecules, highlighting their diverse applications ]

Future Research Directions:

  • Investigation of the reactivity of the ester groups for further functionalization.
  • Exploration of synthetic pathways to obtain complex heterocyclic compounds using Dimethyl 1H-pyrrole-2,3-dicarboxylate as a starting material.
  • Biological evaluation to assess potential for drug discovery.

Dimethyl 1H-pyrrole-2,3-dicarboxylate is an organic compound characterized by a five-membered aromatic heterocyclic structure known as pyrrole, which contains two carboxylate ester functional groups attached to the 2 and 3 positions of the ring. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and materials science. The molecular formula of dimethyl 1H-pyrrole-2,3-dicarboxylate is C8H10N2O4, and it typically appears as a colorless to pale yellow liquid or solid.

  • Oxidation: The compound can be oxidized to form pyrrole oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ester groups into corresponding alcohols.
  • Electrophilic Substitution: The presence of electron-rich positions on the pyrrole ring allows for electrophilic substitution, introducing different substituents onto the ring.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may involve halogens or nitrating agents under controlled conditions.

Research has indicated that dimethyl 1H-pyrrole-2,3-dicarboxylate exhibits potential biological activities. Studies have explored its antimicrobial properties and anticancer effects. The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity and influencing various metabolic pathways. Its unique structural features contribute to its bioactivity, making it a candidate for further pharmacological studies.

The synthesis of dimethyl 1H-pyrrole-2,3-dicarboxylate typically involves several steps:

  • Knorr Synthesis: This method begins with the condensation of an α-amino ketone with a β-dicarbonyl compound to form a pyrrole derivative.
  • Esterification: The resulting pyrrole derivative undergoes esterification to introduce the carboxylate groups.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

In industrial settings, continuous flow reactors may be utilized to optimize yield and purity during production.

Dimethyl 1H-pyrrole-2,3-dicarboxylate has several applications:

  • Organic Synthesis: It serves as a building block for more complex molecules in synthetic organic chemistry.
  • Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
  • Materials Science: It is used in developing advanced materials such as organic semiconductors and dyes due to its unique electronic properties.

Studies have focused on the interaction of dimethyl 1H-pyrrole-2,3-dicarboxylate with various biological targets. Its ability to bind to specific enzymes or receptors suggests that it may inhibit certain metabolic pathways. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with dimethyl 1H-pyrrole-2,3-dicarboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylateContains methyl substitutions on the pyrrole ringDifferent substitution pattern affecting reactivity
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylateEthyl ester groups with different methyl substitutionsDistinct chemical properties due to substitution
Diethyl 3,4-pyrroledicarboxylateSimilar core structure but different functional groupsVaries in biological activity compared to dimethyl derivative

Dimethyl 1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern involving both methyl and carboxylate groups. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from other pyrrole derivatives. Its unique interactions with biological systems may lead to novel applications in drug discovery and materials science.

XLogP3

0.8

Wikipedia

Dimethyl 1H-pyrrole-2,3-dicarboxylate

Dates

Modify: 2023-08-16

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